Isoheptadecan-1-al
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Overview
Description
Isoheptadecan-1-al, also known as 15-methylhexadecanal, is an organic compound with the molecular formula C17H34O. It is a type of aldehyde, characterized by the presence of a formyl group (-CHO) attached to a long hydrocarbon chain. This compound is used in various scientific and industrial applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Isoheptadecan-1-al can be synthesized through several methods. One common synthetic route involves the oxidation of isoheptadecan-1-ol using oxidizing agents such as pyridinium chlorochromate (PCC) or chromium trioxide (CrO3). The reaction typically occurs under mild conditions to prevent over-oxidation to the corresponding carboxylic acid .
Industrial Production Methods
In industrial settings, this compound is often produced through the hydroformylation of long-chain alkenes. This process involves the addition of a formyl group to the alkene in the presence of a catalyst, typically a rhodium or cobalt complex. The reaction is carried out under high pressure and temperature to achieve high yields .
Chemical Reactions Analysis
Types of Reactions
Isoheptadecan-1-al undergoes various chemical reactions, including:
Oxidation: It can be oxidized to isoheptadecanoic acid using strong oxidizing agents like potassium permanganate (KMnO4) or nitric acid (HNO3).
Reduction: It can be reduced to isoheptadecan-1-ol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminium hydride (LiAlH4).
Substitution: It can undergo nucleophilic substitution reactions where the formyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), nitric acid (HNO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminium hydride (LiAlH4)
Substitution: Various nucleophiles depending on the desired product.
Major Products Formed
Oxidation: Isoheptadecanoic acid
Reduction: Isoheptadecan-1-ol
Substitution: Various substituted isoheptadecanes depending on the nucleophile used.
Scientific Research Applications
Isoheptadecan-1-al has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: It is studied for its potential role in biological signaling pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of fragrances and flavorings due to its pleasant odor
Mechanism of Action
The mechanism by which isoheptadecan-1-al exerts its effects involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes and receptors, influencing various signaling pathways. The exact molecular targets and pathways are still under investigation, but it is believed to modulate cellular processes through its aldehyde functional group .
Comparison with Similar Compounds
Isoheptadecan-1-al can be compared with other long-chain aldehydes such as:
Hexadecanal: Similar in structure but lacks the methyl group at the 15th position.
Octadecanal: Has a longer hydrocarbon chain with 18 carbon atoms.
Nonadecanal: Even longer chain with 19 carbon atoms.
The uniqueness of this compound lies in its specific chain length and branching, which can influence its reactivity and applications .
Properties
CAS No. |
93843-21-1 |
---|---|
Molecular Formula |
C17H34O |
Molecular Weight |
254.5 g/mol |
IUPAC Name |
15-methylhexadecanal |
InChI |
InChI=1S/C17H34O/c1-17(2)15-13-11-9-7-5-3-4-6-8-10-12-14-16-18/h16-17H,3-15H2,1-2H3 |
InChI Key |
TWJWQMBBEAVIPZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCCCCCCCCCCCC=O |
Origin of Product |
United States |
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